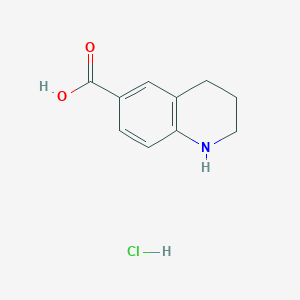

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride

概要

説明

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride involves several steps. One approach is based on the Wittig–Horner olefination of N-Cbz protected α-aminomethylenebisphosphonate with benzaldehyde followed by electron-transfer reduction and Pictet–Spengler cyclization . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride can be represented by the InChI code 1S/C10H11NO2.ClH/c12-10 (13)8-3-4-9-7 (6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2, (H,12,13);1H . This indicates that the compound consists of a tetrahydroquinoline ring with a carboxylic acid group at the 6-position and a hydrochloride group.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride participates in various chemical reactions. Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .

Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a solid at room temperature . It has a molecular weight of 213.66 g/mol .

科学的研究の応用

Antioxidant Properties

Quinoline derivatives, such as 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride, have the potential to function as powerful antioxidants . This property can be significantly helpful in neuroprotection against diseases like Parkinsonism .

Alzheimer’s Disease Treatment

The compound may have potential applications in the treatment of Alzheimer’s disease . For instance, the metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which is a key factor in Alzheimer’s disease .

Chemical Synthesis

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules .

Safety and Hazards

将来の方向性

作用機序

Target of Action

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a derivative of tetrahydroisoquinoline (THIQ), an important structural motif of various natural products and therapeutic lead compounds Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is suggested that having substitution at the 1-position may offer better binding affinity as compared to having it on the nitrogen atom of the thiq scaffold .

Biochemical Pathways

Thiq derivatives are known to function as antineuroinflammatory agents , suggesting they may influence pathways related to inflammation and neural health.

Result of Action

Thiq derivatives are known for their potential to function as powerful antioxidants against oxidative damage , which could be significantly helpful in neuroprotection against disorders like Parkinsonism .

Action Environment

It is known that the compound should be stored in an inert atmosphere at room temperature .

特性

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXZDPZGVQDVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

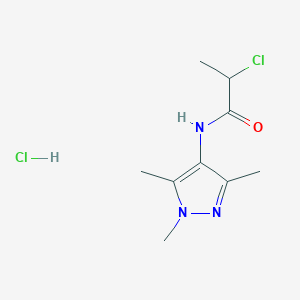

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

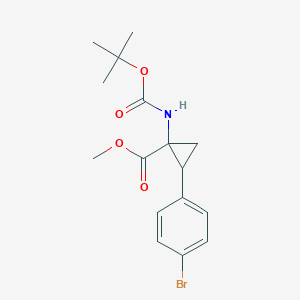

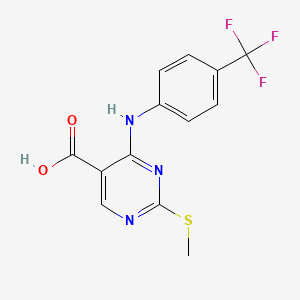

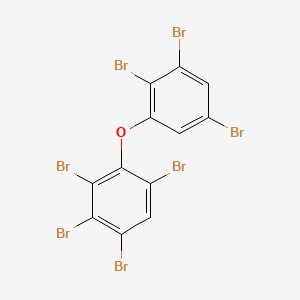

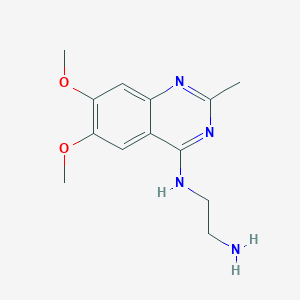

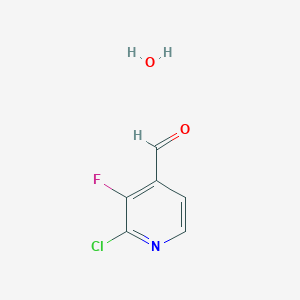

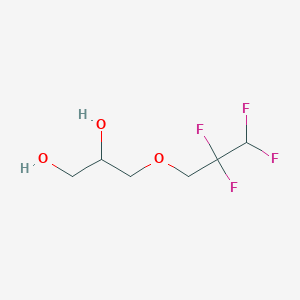

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。